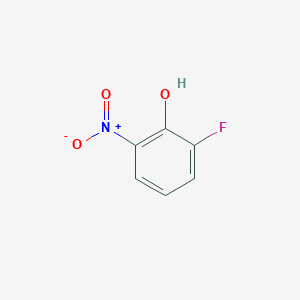

4-羧亚胺基吗啉氢溴酸盐

描述

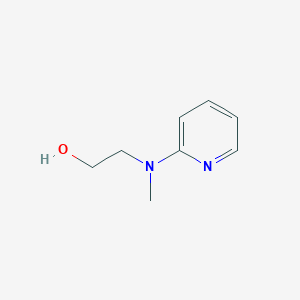

Morpholine-4-carboximidamide hydrobromide is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of biologically active heterocyclic compounds. The morpholine moiety is a versatile scaffold in drug design, often used to improve pharmacokinetic properties of pharmaceutical agents .

Synthesis Analysis

The synthesis of morpholine derivatives has been approached through various routes. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a related compound, was synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process involving reductive amination and intramolecular acetalization . Another study described a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction . These methods highlight the synthetic versatility of morpholine derivatives and the potential to create a wide array of substituted morpholines, including Morpholine-4-carboximidamide hydrobromide.

Molecular Structure Analysis

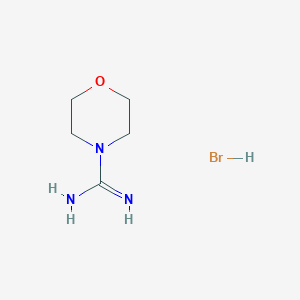

The molecular structure of morpholine derivatives has been extensively studied. For example, the crystal and molecular structure of morpholine biguanide hydrobromide was determined using X-ray diffraction, revealing that the morpholine ring assumes a chair conformation and the molecules are held together by a three-dimensional network of hydrogen bonds . Similarly, the structure of N-(ω-carboxyalkyl)morpholine hydrochlorides was analyzed by 13C CP MAS NMR, FTIR, and PM3 calculations, providing insights into the conformation and hydrogen bonding patterns of these compounds .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions that are crucial for their application in medicinal chemistry. The discovery of a non-nitrogen containing morpholine isostere demonstrated the ability of such compounds to mimic the conformation required for kinase inhibition, a key reaction in the development of inhibitors for the PI3K-AKT-mTOR pathway . Additionally, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of isocyanate with morpholino-indazole, showcasing the reactivity of morpholine derivatives in creating complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The crystal structure analysis of morpholine biguanide hydrobromide and N-(ω-carboxyalkyl)morpholine hydrochlorides provides information on their solid-state properties, such as crystal packing and hydrogen bonding, which can affect their solubility, stability, and reactivity . The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission properties, which are important for applications in materials science and as fluorescent probes .

科学研究应用

合成与抗高血糖评估:

- 4-羧亚胺基吗啉衍生物已被合成并评估其抗高血糖特性。一项研究发现,某些衍生物可以显着降低血清葡萄糖水平并恢复肝脏和肾脏功能的生物标志物,表明它们作为抗糖尿病治疗剂的潜力 (Moustafa 等,2021).

镇痛和抗炎活性药理筛选:

- 4-羧亚胺基吗啉的衍生物已被合成并测试其镇痛和抗炎作用。这些化合物在动物模型中显示出减轻内脏疼痛和肢体水肿的潜力,表明它们在疼痛管理和炎症中的治疗相关性 (Drapak 等,2022).

在 PI3K-AKT-mTOR 通路抑制剂中的作用:

- 吗啉衍生物,包括 4-羧亚胺基吗啉,已被确定为 PI3K-AKT-mTOR 通路抑制的关键药效团,这在癌症研究中具有重要意义。它们的结构使它们能够形成关键的氢键并在激酶抑制中表现出选择性 (Hobbs 等,2019).

GABAB 增强剂的合成:

- 4-羧亚胺基吗啉衍生物已用于合成 GABAB 增强剂,这与神经和精神疾病有关。研究表明该化合物在合成生物活性分子中的用途 (Verron 等,2007).

神经保护作用和氧化应激调节:

- 研究已经检验了 4-羧亚胺基吗啉衍生物的神经保护作用,特别是它们在缺血条件下对脑中生物发光和抗氧化活性的影响。这些化合物显示出减少氧化应激和发挥神经保护作用的潜力 (Popova 等,2011).

作为药物化学中的支架:

- 吗啉及其衍生物因其在药物化学中的重要作用而受到认可,提供了一系列生物活性并增强了药物的药代动力学特性。它们的合成和功能化是持续研究的领域,强调了它们在药物开发中的重要性 (Tzara 等,2020).

安全和危害

Morpholine-4-carboximidamide Hydrobromide is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

属性

IUPAC Name |

morpholine-4-carboximidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHSDHMCZXCESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384503 | |

| Record name | Morpholine-4-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-4-carboximidamide Hydrobromide | |

CAS RN |

157415-17-3 | |

| Record name | Morpholine-4-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157415-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)